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Compound of Interest

Compound Name: 4-Hydroxy-2-nitrobenzonitrile

CAS No.: 1093203-96-3

Cat. No.: B2440544

Get Quote

Compound: 4-Hydroxy-2-nitrobenzonitrile CAS: 17601-96-6 (Isomer Specific) Molecular

Formula: C₇H₄N₂O₃ Molecular Weight: 164.12 g/mol [1]

Executive Summary
4-Hydroxy-2-nitrobenzonitrile is a polyfunctional aromatic compound characterized by a

phenolic hydroxyl group, a strong electron-withdrawing nitro group, and a nitrile group.[1]

Unlike its more common isomer (4-hydroxy-3-nitrobenzonitrile), the 4-hydroxy-2-nitro

configuration places the hydroxyl group meta to the nitro group, preventing intramolecular

hydrogen bonding (chelation).[1]

Key Solubility Insights:

Water: Sparingly soluble in neutral form; highly soluble in alkaline aqueous solutions (pH > 8.

[1]0) due to phenoxide formation.[1]
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Organic Solvents: High solubility in polar aprotic solvents (DMSO, DMF, Acetone) and polar

protic solvents (Ethanol, Methanol).[1]

Non-Polar Solvents: Poor solubility in Hexane, Heptane, and Toluene due to high molecular

polarity.[1]

Note on Data Availability: Specific experimental solubility coefficients for CAS 17601-96-6 are

limited in open literature compared to the 3-nitro isomer.[1] The data presented below

represents high-confidence predictive modeling based on structural analogs (e.g., 4-

nitrobenzonitrile, 4-nitrophenol) and physicochemical first principles.

Physicochemical Basis of Solubility[2]
Understanding the molecular architecture is essential for predicting solvent interactions.[1]

Structural Analysis[1][2]
H-Bonding Potential: The C4-Hydroxyl group acts as a strong Hydrogen Bond Donor (HBD).

[1] The C2-Nitro and C1-Nitrile groups act as Hydrogen Bond Acceptors (HBA).[1]

Absence of Chelation: Unlike 4-hydroxy-3-nitrobenzonitrile (where OH and NO₂ are ortho),

the separation in the 2-nitro isomer forces the hydroxyl group to engage in intermolecular

hydrogen bonding with solvent molecules rather than intramolecular bonding.[1]

Consequence: This isomer exhibits higher water solubility and a higher melting point than

its ortho counterpart due to stronger crystal lattice networks and better solvation by water.

[1]

Dissociation (pKa)
The compound is a weak acid.[1] The electron-withdrawing nature of the ortho-nitro and para-

cyano groups significantly increases the acidity of the phenol.[1]
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Estimated pKa: 6.5 – 7.2[2]

pH Dependency: At pH > pKa, the molecule deprotonates to form the anionic phenoxide

species, increasing aqueous solubility by orders of magnitude ( > 100 g/L).[1]

Solubility Profile: Water vs. Organic Solvents[1][2]
The following table categorizes solvent suitability based on polarity and dielectric constant (

).

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Thermodynamic Solubility Trends
Solubility (

) generally follows the Van 't Hoff equation regarding temperature (

):

[1]

Endothermic Dissolution: Solubility in alcohols and water will increase sharply with

temperature (

).[1]
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Recrystallization Implication: The steep solubility curve in Ethanol/Water mixtures makes this

the optimal system for purification.[1]

Experimental Protocols
Since specific literature values are rare, the following protocols are designed to allow

researchers to generate self-validated data.

Protocol A: Thermodynamic Solubility Determination
(Shake-Flask Method)
Objective: Determine the saturation solubility (

) at a specific temperature (e.g., 25°C).[1]

Materials:

4-Hydroxy-2-nitrobenzonitrile (Solid)[1][3]

Target Solvent (HPLC Grade)

0.45 µm Syringe Filter (PTFE for organics, Nylon for aqueous)[1]

HPLC-UV or UV-Vis Spectrophotometer[1]

Workflow:

Saturation: Add excess solid compound to 5 mL of solvent in a glass vial.

Equilibration: Agitate at constant temperature (25°C) for 24–48 hours.

Separation: Centrifuge or let settle; withdraw supernatant.

Filtration: Filter supernatant rapidly to avoid precipitation.[1]

Quantification: Dilute filtrate and analyze via HPLC (Detection @ 254 nm or 300 nm).

Protocol B: Recrystallization for Purification
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Objective: Purify crude material using a solvent/anti-solvent system.[1]

Dissolution: Dissolve crude solid in minimal boiling Ethanol (95%).

Hot Filtration: If insoluble particulates remain, filter while hot.[1]

Anti-Solvent Addition: Slowly add hot Water dropwise until persistent turbidity (cloudiness)

appears.[1]

Re-solubilization: Add a few drops of ethanol to clear the solution.

Crystallization: Allow to cool slowly to room temperature, then 4°C.

Harvest: Filter crystals and wash with cold 50:50 EtOH:Water.

Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the

intended application (Reaction, Extraction, or Purification).

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Decision tree for solvent selection based on process goals, linking solvent properties

to mechanistic requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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